molecular formula C20H19BrFN3O2 B2944994 (4-(5-Bromonicotinoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1208409-71-5

(4-(5-Bromonicotinoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2944994
CAS No.: 1208409-71-5
M. Wt: 432.293
InChI Key: YEKJOFFHLPNUAT-UHFFFAOYSA-N
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Description

The compound (4-(5-Bromonicotinoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a synthetic small molecule featuring a piperazine core substituted with a 5-bromonicotinoyl group and a 2-(4-fluorophenyl)cyclopropyl moiety. The bromine atom on the nicotinoyl group may enhance electrophilic interactions, while the fluorophenyl-cyclopropyl segment could improve metabolic stability and lipophilicity compared to simpler aryl substituents .

Properties

IUPAC Name

[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3O2/c21-15-9-14(11-23-12-15)19(26)24-5-7-25(8-6-24)20(27)18-10-17(18)13-1-3-16(22)4-2-13/h1-4,9,11-12,17-18H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKJOFFHLPNUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

JJ-450: (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Key Similarities :

  • Shares the (2-(4-fluorophenyl)cyclopropyl)methanone substructure.
  • Piperazine ring linked to an aromatic group (5-chloro-2-methylphenyl vs. 5-bromonicotinoyl).

Key Differences :

  • Substituent on Piperazine: JJ-450 has a chloro-methylphenyl group, whereas the target compound features a brominated nicotinoyl group. The bromine in the target may increase steric bulk and alter binding kinetics.
  • Biological Activity: JJ-450 is a potent androgen receptor (AR) antagonist with efficacy against castration-resistant prostate cancer (CRPC) in xenograft models, even in enzalutamide-resistant cases . The target compound’s bromonicotinoyl group could modulate receptor selectivity or potency.

(2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Key Similarities :

  • Bromine substituent on an aromatic ring.
  • Fluorophenyl-piperazine scaffold.

Key Differences :

  • Physicochemical Properties: Molecular Weight: 363.23 vs. ~450 (estimated for the target compound). logP: 3.3556 (indicative of moderate lipophilicity) .

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-fluorophenyl)methanone (QD8)

Key Similarities :

  • Piperazine core with a fluorophenyl group.
  • Cyclopropane-containing substituent.

Key Differences :

  • Synthetic Yield: QD8 was synthesized in 64% yield, suggesting efficient coupling of cyclopropanecarbonyl to piperazine . The target compound’s bromonicotinoyl group may reduce yield due to steric or electronic challenges.
  • Melting Point : QD8 forms a stable oxalate salt with a sharp mp of 181.1–182.7°C, indicating crystallinity. The target’s bulkier substituents may result in a broader mp range.

(2-(4-Fluorophenyl)cyclopropyl)(piperazin-1-yl)methanone

Key Similarities :

  • Identical (2-(4-fluorophenyl)cyclopropyl)methanone scaffold.

Key Differences :

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight logP Melting Point (°C) Key Biological Activity Reference
Target Compound ~450* ~3.5* - Hypothesized AR antagonism -
JJ-450 - - - CRPC efficacy, AR antagonist
(2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone 363.23 3.36 - -
QD8 - - 181.1–182.7 -

*Estimated based on structural analogs.

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